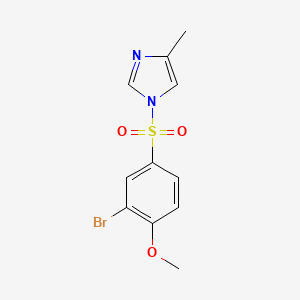
1-(3-bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromo and methoxy group attached to a benzenesulfonyl moiety, which is further connected to a methyl-substituted imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 4-methylimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Industrial production might also involve continuous flow reactors to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Substitution: Products include derivatives where the bromo group is replaced by other functional groups.
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include sulfides or thiols.
Scientific Research Applications
1-(3-Bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromo and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
- 5-Bromo-2-methoxybenzenesulfonyl chloride
Uniqueness
1-(3-Bromo-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is unique due to the presence of both the sulfonyl and imidazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H11BrN2O3S |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C11H11BrN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-11(17-2)10(12)5-9/h3-7H,1-2H3 |
InChI Key |
OUBYPLNLLIIPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


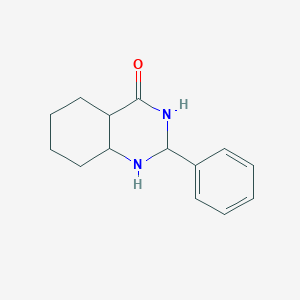
![6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B12230130.png)
![1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12230133.png)
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B12230148.png)
![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B12230151.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12230152.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12230158.png)

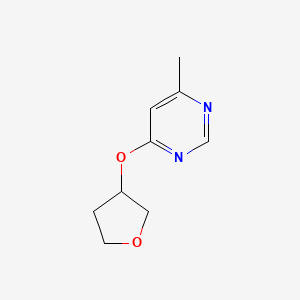
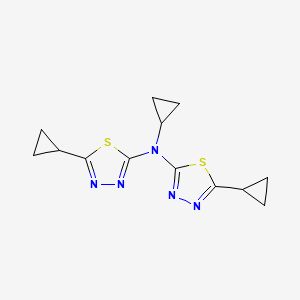
![4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole](/img/structure/B12230179.png)
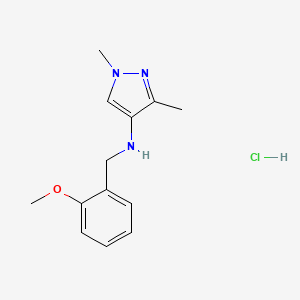

![4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12230190.png)
